molecular formula C21H40O3 B130642 Glycidyl stearate CAS No. 7460-84-6

Glycidyl stearate

Cat. No. B130642
CAS RN: 7460-84-6
M. Wt: 340.5 g/mol
InChI Key: OUQGOXCIUOCDNN-UHFFFAOYSA-N
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Description

Glycidyl stearate (GS) is a compound obtained through the reaction of stearic acid with glycidol or epichlorohydrin. It is used in various applications, including as a hydrophobic agent for cotton fabric treatment, as evidenced by a study where GS was synthesized and applied to cotton, resulting in enhanced hydrophobic properties . Additionally, GS is a component in the synthesis of hydroxy thiol esters, which are analogues of diacylglycerols and triacylglycerols, and can be used in the creation of multifunctional additives for diesel fuel .

Synthesis Analysis

The synthesis of GS can be achieved by reacting sodium stearate with epichlorohydrin in the presence of dimethylformamide (DMF), as demonstrated in the hydrophobic treatment of cotton fabrics . Another approach involves the esterification of glycol with stearic acid using an acidic ionic liquid as a catalyst, which can yield high amounts of glycol stearate, a related compound .

Molecular Structure Analysis

The molecular structure of GS allows for its use in various chemical reactions. For instance, it can react with thiolacetic and thiolbenzoic acids to produce hydroxy thiol esters, which can further undergo acylation to form tri-acid analogues . The structure of GS also facilitates its copolymerization with other monomers, such as glycidyl methacrylate, to create copolymers with specific properties .

Chemical Reactions Analysis

GS is involved in several chemical reactions, including hydration, where it can be converted to monostearin in the presence of an acid catalyst . The acid-catalyzed reaction can lead to high yields of monostearin and a by-product, distearin, under controlled conditions . Additionally, GS can be used in the synthesis of copolymers, as seen in the creation of stearyl methacrylate–glycidyl methacrylate copolymers, which serve as additives to improve the properties of diesel fuel .

Physical and Chemical Properties Analysis

The physical and chemical properties of GS make it suitable for various applications. Its ability to confer hydrophobic properties to cotton fabrics is significant, with optimal conditions for treatment identified in one study . The study also evaluated the effects of GS concentration, temperature, and curing duration on the properties of the treated fabrics, such as hygroscopicity, air permeability, whiteness, and tensile strength . The durability of the hydrophobic treatment was also examined, showcasing the practical applications of GS's physical and chemical properties .

Scientific Research Applications

Hydrophobic Treatment of Fabrics

Glycidyl stearate (GS) has been successfully used for the durable hydrophobic finishing of cotton fabrics. This treatment significantly enhances the hydrophobicity of the fabric, as demonstrated by increased water contact angles and longer absorption times. Notably, a specific concentration of glycidyl stearate and temperature conditions were found to optimize these effects (Muresan, Balan, & Popescu, 2013).

Conversion to Monostearin

Research into the acid-catalyzed conversion of glycidyl stearate to monostearin showed that high yields of monostearin could be achieved under specific conditions, avoiding ester hydrolysis. This process also resulted in distearin as a by-product, and the study explored the influence of various factors on the product distribution (Maerker, Ault, & Port, 1963).

Thermal Analysis of Epoxy Esters

Differential scanning calorimetry (DSC) and IR spectroscopy were utilized to analyze the melting points, enthalpy, and entropy of fusion of glycidyl stearate and other epoxy esters. This study provided insights into the thermal behavior of these compounds (Fernández‐Martín, 1973).

Polymerization and Copolymerization

Glycidyl stearate was involved in the polymerization and copolymerization processes to create specific polymers. These polymers exhibited unique properties and potential applications in various fields, including advanced materials (Miyamoto et al., 1999).

Analysis in Edible Oils

The role of glycidyl stearate in the analysis of glycidyl fatty acid esters in edible oils was evaluated. A specific methodology was developed for this analysis, highlighting its significance in food science and safety (Blumhorst et al., 2013).

Determination in Oils

A method combining gel permeation chromatography and mass spectrometry was validated for analyzing glycidyl stearate in various edible oils. This methodology is critical for monitoring contaminants and ensuring food safety (Dubois et al., 2011).

Safety Evaluation in Food Contact Materials

Glycidyl stearate was part of the safety evaluation of active substances used in food contact materials. This study's findings contribute to the broader understanding of material safety in food-related applications (Flavourings, 2012).

Diesel Fuel Additives

Glycidyl stearate derivatives were synthesized and evaluated as potential multifunctional additives to diesel fuel. This research highlights the potential for glycidyl stearate in improving fuel properties (Pavlovskaya, Kriulichev, & Grishin, 2020).

Modification of Epoxy and Amine Oligomers

The modification of epoxy and amine oligomers using glycidyl stearate derivatives was studied. This research provides valuable insights into the chemical interactions and potential applications in material science (Senchikhin et al., 2018).

Safety And Hazards

Glycidyl stearate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Given the potential health risks associated with Glycidyl stearate, future research should focus on developing safer and more efficient methods for its synthesis and use. Additionally, more studies are needed to fully understand its mechanism of action and the potential health effects of its consumption .

properties

IUPAC Name

oxiran-2-ylmethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQGOXCIUOCDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316444
Record name Glycidyl stearate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycidyl stearate

CAS RN

7460-84-6
Record name Glycidyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7460-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glycidyl stearate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCIDYL STEARATE
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Record name Glycidyl stearate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCIDYL STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
EI Muresan, G Balan, V Popescu - Industrial & Engineering …, 2013 - ACS Publications
… The objectives of this paper are the synthesis of glycidyl stearate and its application on cellulosic fibers fabrics in order to confer them hydrophobic properties. Glycidyl stearate was …
Number of citations: 21 pubs.acs.org
G Maerker, WC Ault, WS Port - Journal of the American Oil …, 1963 - Wiley Online Library
… We chose to concentrate our efforts upon studying the hydration of a model compound, namely glycidyl stearate. Beyond general statements to the effect that such hydrations are …
Number of citations: 9 aocs.onlinelibrary.wiley.com
MR Blumhorst, MW Collison, R Cantrill… - Journal of the …, 2013 - Wiley Online Library
… Analytes for this study included glycidyl palmitate (C16:0), glycidyl stearate (C18:0), glycidyl oleate (C18:1), glycidyl linoleate (C18:2) and glycidyl linolenate (C18:3). Standards may be …
Number of citations: 25 aocs.onlinelibrary.wiley.com
G Maerker, JF CARMICHAEL… - The Journal of Organic …, 1961 - ACS Publications
… Reactiontime, reaction temperature, and water content were found to influence the yield of glycidyl stearate. It is suggested that the reaction path involves nucleophilic attack upon the …
Number of citations: 63 pubs.acs.org
R Weißhaar, R Perz - European Journal of Lipid Science and …, 2010 - Wiley Online Library
… The only commercially available fatty acid ester of glycidol is glycidyl stearate. The occurrence of glycidyl stearate in refined palm oil is not very probable because stearic acid is just a …
Number of citations: 232 onlinelibrary.wiley.com
EB Kester, CJ Gaiser, ME Lazar - The Journal of Organic …, 1943 - ACS Publications
Although chemical literature contains many studies of glycerides, only a few simple esters of glycidol havebeen described. Zetsche andAeschlimann (2) have reported the esterification …
Number of citations: 44 pubs.acs.org
TG Albuquerque, HS Costa, MA Silva… - Trends in Food Science & …, 2020 - Elsevier
… Dilution of samples with hexane saturated with acetonitrile; SPE (Sep-Pak Plus C18 cartridges, 500 mg); residues were dissolved with acetonitrile Glycidyl palmitate; Glycidyl stearate …
Number of citations: 19 www.sciencedirect.com
M Dubois, A Tarres, T Goldmann… - Journal of agricultural …, 2011 - ACS Publications
… Glycidyl laurate, glycidyl myristate, and glycidyl stearate were from Toronto Research Chemicals TRC (Ontario, Canada). Four isotopically labeled chemical standards have been …
Number of citations: 36 pubs.acs.org
S Qi, H Chen, Y Liu, W Wang, L Shen… - International Journal of …, 2015 - Taylor & Francis
… Glycidyl stearate was obtained from J & K Scientific Ltd (… /mL) of glycidyl stearate-d5 as well as glycidyl stearate were … /mL) of glycidyl stearate and working solution of glycidyl stearate-d5 …
Number of citations: 10 www.tandfonline.com
TD Haines, KJ Adlaf, RM Pierceall, I Lee… - Journal of the …, 2011 - Wiley Online Library
… Figure 6 shows a typical standard curve for glycidyl stearate. Calibrations were linear for about 2 orders of magnitude for all analytes and became non-linear at higher concentrations, as …
Number of citations: 176 aocs.onlinelibrary.wiley.com

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